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Compound of Interest

Compound Name: Phenacaine

Cat. No.: B092265

Introduction

Phenacaine, chemically known as N,N'-bis(4-ethoxyphenyl)ethanimidamide, is a topical
anesthetic.[1][2] Its definitive identification is crucial in pharmaceutical quality control, forensic
analysis, and drug development to ensure product purity, verify identity, and support regulatory
compliance. Spectroscopic techniques provide a rapid, reliable, and non-destructive means for
the structural elucidation and identification of Phenacaine. This guide details the application of
key spectroscopic methods—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear
Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for
this purpose.

Chemical Profile

IUPAC Name: N,N'-bis(4-ethoxyphenyl)ethanimidamide[1][3]

CAS Number: 101-93-9[3][4]

Molecular Formula: C1sH22N202[3][4]

Molecular Weight: 298.38 g/mol [1][3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental
composition of a compound. Electron lonization (El) is a common method where high-energy
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electrons bombard the molecule, causing it to ionize and fragment. The resulting fragmentation
pattern serves as a molecular fingerprint.[5]

Experimental Protocol (Electron lonization - MS)

o Sample Introduction: A dilute solution of Phenacaine in a volatile solvent (e.g., methanol or
dichloromethane) is introduced into the mass spectrometer, typically via direct insertion
probe or Gas Chromatography (GC) inlet.

 lonization: The sample is vaporized and enters the ionization chamber where it is bombarded
with a beam of electrons (typically at 70 eV). This process forms a positively charged
molecular ion (Me+) and various fragment ions.

e Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier detects the separated ions, and the signal is processed to
generate a mass spectrum, which plots relative ion abundance against m/z.[6]

Data Presentation: Key lons and Fragments

The mass spectrum of Phenacaine is characterized by a distinct molecular ion and several
major fragment ions resulting from the cleavage of its ether and amidine linkages.[4]
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Proposed . . .
m/z Value Interpretation Relative Intensity
Fragment lon
298 [C18H22N202]+ Molecular lon (Me+) High
Cleavage of the C-N
190 [C10H12NO2]e+ Moderate
bond
Cleavage of the C-N
162 [CoH1002]e+ ) Moderate
bond with H transfer
135 [CsH10NOJ+ p-Ethoxyanilinium ion High
-Ethoxyphenol
109 [C7H.0]+ P _ yp_ High
radical cation
108 [C7HsO]+ p-Ethoxyphenol ion Base Peak (100%)
Phenyl cation (loss of
77 [CeHs]+ Moderate

ethoxy group)

Data derived from the NIST Mass Spectrometry Data Center.[4]

Interpretation and Visualization

The fragmentation of Phenacaine is initiated by the loss of an electron to form the molecular

ion at m/z 298. The most abundant fragment, the base peak, is observed at m/z 108,

corresponding to the stable p-ethoxyphenol ion. Other significant peaks arise from cleavages

around the central acetamidine core, as illustrated in the following pathway.
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p-Ethoxyanilinium

(m/z 135)
[CsH10NO]+

- C10H12NO

Phenacaine
(m/z 298)
[C18H22N202]++

- C1iH13N20

p-Ethoxyphenol radical cation He p-Ethoxyphenol (Base Peak) Phenyl Cation
(m/z 109) - (m/z 108) (miz 77)
[C7HsO]+ [C7HeO]*+ [CeHs]+

- CHz0, H-

Click to download full resolution via product page

Proposed EI-MS fragmentation pathway for Phenacaine.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule's bonds,
which vibrate at specific frequencies. It is an excellent tool for identifying the functional groups

present in a molecule.[7]

Experimental Protocol (Attenuated Total Reflectance -
ATR)

o Sample Preparation: A small amount of solid Phenacaine powder is placed directly onto the
ATR crystal (e.g., diamond or germanium).
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o Data Acquisition: The sample is pressed with a clamp to ensure good contact. An IR beam is
passed through the ATR crystal, where it reflects internally. At the point of reflection, an
evanescent wave penetrates a short distance into the sample.

e Spectrum Generation: The detector measures the attenuation of the IR beam at different
wavenumbers, resulting from absorption by the sample's functional groups. The instrument
software converts this signal into an IR spectrum plotting transmittance or absorbance
versus wavenumber (cm~1).[8]

Data Presentation: Predicted IR Absorption Bands

Based on its structure, Phenacaine is expected to exhibit several characteristic absorption

bands.

Wavenumber . . . .

( 1 Vibration Type Functional Group Intensity

cm-

~3300-3100 N-H Stretch (Amidine)  R-NH-R Medium

~3080-3010 Aromatic C-H Stretch Ar-H Medium-Weak

~2980-2850 Aliphatic C-H Stretch -CHs, -CH:2 Strong

~1660-1640 C=N Stretch Imine/Amidine Strong

~1610-1580 C=C Stretch Aromatic Ring Medium

~1510 C=C Stretch Aromatic Ring Strong
Asymmetric C-O-C

~1240 Aryl-Alkyl Ether Strong
Stretch

~1170 In-plane C-H Bend Aromatic Ring Medium
Symmetric C-O-C

~1040 Aryl-Alkyl Ether Strong
Stretch
Out-of-plane C-H 1,4-disubstituted

~830 Strong
Bend (para)

Interpretation
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The IR spectrum confirms the presence of key structural features. The strong bands around
1240 cm~t and 1040 cm~1 are highly characteristic of the aryl-alkyl ether linkages. A strong
peak around 1650 cm~t indicates the C=N double bond of the amidine group. Aromaticity is
confirmed by C=C stretching bands near 1600 and 1510 cm~* and the strong out-of-plane C-H
bending vibration around 830 cm~1, which is indicative of para-substitution on the benzene
rings. Finally, absorptions in the 2850-2980 cm~1 region confirm the presence of the aliphatic
ethyl and methyl groups.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. *H NMR identifies the different types of protons and their neighboring environments,
while 13C NMR identifies the different types of carbon atoms.

Experimental Protocol (*H and *C NMR)

o Sample Preparation: Dissolve approximately 5-10 mg of Phenacaine in a suitable
deuterated solvent (e.g., Chloroform-d, CDCIs) in an NMR tube.

o Data Acquisition: Place the NMR tube in the spectrometer. For *H NMR, acquire the
spectrum using a standard pulse sequence. For 13C NMR, use a proton-decoupled pulse
sequence to obtain a spectrum with single lines for each unique carbon.

e Processing: The resulting Free Induction Decay (FID) signal is Fourier transformed by the
instrument software to generate the NMR spectrum, which plots signal intensity versus
chemical shift in parts per million (ppm).[9]

Data Presentation: Predicted *H and **C NMR Data (in
CDCIs)

The predicted chemical shifts are based on the known structure of Phenacaine and data from
structurally similar compounds like Phenacetin.[10]

Predicted *H NMR Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic Protons (Ar-
~7.0-6.8 d (doublet) 8H
H)
Methylene Protons (-
~4.0 g (quartet) 4H
O-CH2-CHs)
) Amidine Methyl
~2.1 s (singlet) 3H
Protons (-C(CHs)=N)
) Ethyl Methyl Protons
~1.4 t (triplet) 6H
(-O-CH2-CHs3)
Predicted 3C NMR Data
Chemical Shift (6, ppm) Assighment
~160 Amidine Carbon (-C(CHs)=N)
~155 Aromatic C-O
~145 Aromatic C-N
~122 Aromatic C-H
~115 Aromatic C-H
~64 Methylene Carbon (-O-CHz)
~18 Amidine Methyl Carbon (-C(CHs))
~15 Ethyl Methyl Carbon (-CHs)
Interpretation

The *H NMR spectrum is expected to show four distinct signals corresponding to the four
unique proton environments. The aromatic protons would appear as a doublet in the 6.8-7.0
ppm region. The ethoxy groups give rise to a characteristic quartet (~4.0 ppm) and triplet (~1.4
ppm) pattern. A singlet around 2.1 ppm would correspond to the methyl group on the amidine
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carbon. The 3C NMR spectrum will confirm the presence of the eight unique carbon
environments in the molecule, with distinct signals for the amidine, aromatic, and aliphatic
carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule,
particularly in systems with conjugated 1t-electrons. It is primarily used for quantitative analysis
but can also serve as a preliminary identification tool.[11]

Experimental Protocol

o Sample Preparation: Prepare a dilute stock solution of Phenacaine in a UV-transparent
solvent (e.g., ethanol or 0.1 M HCI).[12] Further dilute to a concentration that gives an
absorbance reading between 0.2 and 1.0.

o Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline
spectrum.

o Sample Measurement: Fill a matched quartz cuvette with the sample solution and record its
absorption spectrum, typically over a range of 200-400 nm.

e Analysis: Identify the wavelength(s) of maximum absorbance (Amax).[11]

. | UV-Vis Absorpti

Solvent Expected Amax (nm) Chromophore
Ethanol ~280 - 290 nm p-Ethoxyphenyl group
Interpretation

The UV spectrum of Phenacaine is dominated by the 1 — 11* electronic transitions within its
two p-ethoxyphenyl chromophores. Due to this extensive conjugation, a strong absorption band
is expected in the 280-290 nm range. The exact Amax and molar absorptivity are solvent-
dependent. While not sufficient for unambiguous identification alone, the UV-Vis spectrum is a
valuable tool for quantitative analysis using the Beer-Lambert law and for confirming the
presence of the aromatic system when compared against a known reference standard.[11]
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Overall Analytical Workflow

A logical workflow for the identification of an unknown sample suspected to be Phenacaine
integrates these techniques for a high-confidence result.

Integrated workflow for the spectroscopic identification of Phenacaine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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